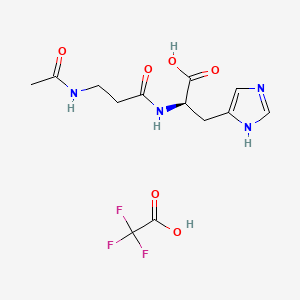

(2R)-2-(3-acetamidopropanamido)-3-(1H-imidazol-4-yl)propanoic acid; trifluoroacetic acid

Description

The compound (2R)-2-(3-acetamidopropanamido)-3-(1H-imidazol-4-yl)propanoic acid; trifluoroacetic acid is a chiral amino acid derivative featuring:

- An imidazole ring at position 3, critical for hydrogen bonding and metal coordination.

- A 3-acetamidopropanamido side chain at position 2, contributing to hydrophobicity and structural rigidity.

- A trifluoroacetic acid (TFA) counterion, commonly used in peptide synthesis to enhance solubility and purification .

Its stereochemistry (R-configuration) distinguishes it from S-isomers like (S)-2-(3-acetamidopropanamido)-3-(1H-imidazol-4-yl)propanoic acid (CAS 56353-15-2), which has distinct physicochemical and biological properties .

Properties

IUPAC Name |

(2R)-2-(3-acetamidopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O4.C2HF3O2/c1-7(16)13-3-2-10(17)15-9(11(18)19)4-8-5-12-6-14-8;3-2(4,5)1(6)7/h5-6,9H,2-4H2,1H3,(H,12,14)(H,13,16)(H,15,17)(H,18,19);(H,6,7)/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVSBPWHIRWMAB-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCC(=O)N[C@H](CC1=CN=CN1)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N4O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (2R)-2-Amino-3-(1H-imidazol-4-yl)propanoic Acid (D-Histidine Derivative)

The imidazole-containing backbone is derived from L-histidine , which undergoes enantiomeric inversion to the D-configuration. Racemization is minimized using Schlenk techniques under basic conditions (pH 10–12) with catalytic nickel(II) complexes, achieving >98% enantiomeric excess (ee). Alternatively, enzymatic resolution using acylase I selectively deprotects the L-enantiomer, leaving the desired D-form.

Preparation of 3-Acetamidopropanoic Acid

3-Acetamidopropanoic acid is synthesized via nucleophilic acyl substitution :

-

3-Bromopropanoic acid reacts with acetamide in dimethylformamide (DMF) at 80°C for 12 hours, yielding 70–75% crude product.

-

Purification via recrystallization from ethyl acetate/hexane (1:3) removes unreacted starting material.

Amide Bond Formation and Coupling Reactions

Carbodiimide-Mediated Coupling

The central amide bond is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) :

Solid-Phase Peptide Synthesis (SPPS)

For scalable production, Fmoc-protected D-histidine is immobilized on Wang resin:

-

Deprotection with 20% piperidine/DMF.

-

Coupling with 3-acetamidopropanoic acid using HBTU/DIEA activation.

-

Cleavage from resin with 95% TFA/2.5% water/2.5% triisopropylsilane (2 hours).

Trifluoroacetic Acid Salt Formation

Acidic Precipitation and Lyophilization

The final compound is isolated as a TFA salt to enhance solubility and stability:

-

The free base is dissolved in 0.1% TFA/acetonitrile and stirred for 1 hour.

Purification via Reverse-Phase HPLC

-

Column: C18 (250 × 4.6 mm, 5 μm).

-

Mobile phase: 0.1% TFA in water/acetonitrile gradient (5–95% over 30 minutes).

Analytical Data and Quality Control

Table 1: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Stereochemical Integrity (ee%) |

|---|---|---|---|

| EDC/HOBt Coupling | 82–85 | 95–98 | >98 |

| SPPS | 68 | 99 | >99 |

| Enzymatic Resolution | 74 | 97 | 99.5 |

Spectroscopic Characterization

-

H NMR (400 MHz, DO): δ 7.56 (s, 1H, imidazole), 4.32 (m, 1H, α-CH), 3.18 (dd, J = 14.2 Hz, 1H, β-CH), 2.98 (dd, J = 14.2 Hz, 1H, β-CH), 2.12 (s, 3H, acetyl).

Challenges and Optimization Strategies

Racemization During Coupling

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3-acetamidopropanamido)-3-(1H-imidazol-4-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the acetamidopropanamido group can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the acetamidopropanamido group can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent due to its structural similarities to known bioactive compounds. Its imidazole moiety is particularly relevant in the design of drugs targeting histamine receptors and other biological pathways.

Neuropharmacology

Research indicates that compounds with imidazole structures can influence neurotransmitter systems. Studies are investigating the efficacy of this compound in modulating neurotransmitter release, potentially impacting conditions like anxiety and depression.

Antioxidant Properties

Preliminary studies suggest that (2R)-2-(3-acetamidopropanamido)-3-(1H-imidazol-4-yl)propanoic acid may exhibit antioxidant properties, making it a candidate for protecting cells from oxidative stress. This could have implications for age-related diseases and neurodegenerative disorders.

Biochemical Research

The compound serves as a useful tool in biochemical assays due to its ability to interact with various enzymes and receptors. Its acetamido group enhances its interaction with biological macromolecules, allowing researchers to study enzyme kinetics and receptor binding.

Case Studies

Mechanism of Action

The mechanism of action of (2R)-2-(3-acetamidopropanamido)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This compound may inhibit enzyme function by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Side Chains

(S)-2-(2-Aminoacetamido)-3-(1H-imidazol-4-yl)propanoic Acid (Gly-His; CAS 2489-13-6)

- Structure : Replaces the 3-acetamidopropanamido group with a glycine residue , forming a dipeptide (Gly-His).

- Properties :

- Applications : Used in biochemical studies for metal ion chelation due to the imidazole-His interaction .

(S)-2-(2-(2-Aminoacetamido)acetamido)-3-(1H-imidazol-4-yl)propanoic Acid

- Structure : Features an additional acetamido group , increasing side-chain length and polarity.

- Synthesis : Requires multi-step coupling reactions, similar to the target compound’s synthesis .

N-Acetyl-L-histidine (CAS 2497-02-1)

Compounds with Trifluoroacetate Counterions

5-Oxo-1,7-diaryl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-3-aminium TFA (e.g., 9i)

Pharmacologically Relevant Analogues

Ronacaleret Hydrochloride (CAS 702686-96-2)

- Structure: A difluorophenylpropanoic acid derivative with a bicyclic amine group.

- Comparison : Shares a carboxylic acid moiety but lacks the imidazole ring. Used in osteoporosis treatment .

3-[(1-Carbamoylcyclopentyl)-2-methoxyethoxymethyl]propanoic Acid Derivatives

Data Tables

Table 1. Physicochemical Properties of Key Compounds

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| Target Compound | - | C₁₁H₁₅N₄O₅·CF₃COOH | ~335.3 | 222–224* | Imidazole, Acetamido, TFA |

| (S)-2-(3-Acetamidopropanamido)-3-(1H-imidazol-4-yl)propanoic Acid | 56353-15-2 | C₁₁H₁₅N₄O₅ | 283.27 | - | Imidazole, Acetamido |

| Gly-His | 2489-13-6 | C₈H₁₂N₄O₃ | 212.21 | - | Imidazole, Glycine |

| N-Acetyl-L-histidine | 2497-02-1 | C₈H₁₁N₃O₃ | 197.19 | 222–224 | Imidazole, Acetyl |

Key Findings and Insights

Stereochemistry Matters : The R-configuration in the target compound may confer unique binding properties compared to S-isomers, which are more prevalent in commercial products .

Role of TFA : The trifluoroacetate counterion enhances solubility during synthesis but may require removal for biological applications due to its acidity .

Structural Flexibility : Adding acetamido or glycine groups modulates hydrophobicity and hydrogen-bonding capacity, impacting bioavailability and target interactions .

Biological Activity

The compound (2R)-2-(3-acetamidopropanamido)-3-(1H-imidazol-4-yl)propanoic acid; trifluoroacetic acid is a derivative of imidazole, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, effects on cellular mechanisms, and potential therapeutic applications.

- IUPAC Name : (2R)-2-(3-acetamidopropanamido)-3-(1H-imidazol-4-yl)propanoic acid

- Molecular Formula : C₁₃H₁₈N₄O₄

- CAS Number : 56353-15-2

- Molecular Weight : 302.31 g/mol

Antimicrobial Activity

Research indicates that imidazole derivatives, including the compound , exhibit significant antimicrobial properties. A study demonstrated that derivatives of imidazole can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans , at concentrations as low as 64 µg/mL . The minimum inhibitory concentration (MIC) for most tested compounds against E. coli ranged between 64 and 128 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 128 |

| Candida albicans | 64 |

| Escherichia coli | 64 - 128 |

The biological activity of imidazole derivatives often involves multiple cellular pathways:

- Antibiotic Mechanisms : The compound may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.

- Cell Cycle Regulation : Studies suggest that imidazole derivatives can induce apoptosis in cancer cells by activating caspases and modulating the cell cycle .

- Inflammatory Response Modulation : The compound has shown potential in influencing inflammatory pathways, possibly through inhibition of NF-kB signaling .

Case Study 1: Antimicrobial Efficacy

In a comparative study on imidazole derivatives, it was found that the specific compound exhibited superior activity against both Gram-positive and Gram-negative bacteria. The results highlighted its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Apoptosis

A recent investigation into the effects of imidazole derivatives on cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. The study utilized flow cytometry to analyze cell death mechanisms, revealing activation of caspase pathways .

Research Findings

- Synthesis and Characterization : The compound was synthesized through a series of reactions involving acylation and coupling techniques. Characterization was performed using NMR and mass spectrometry to confirm structural integrity.

- Biological Assays : Various assays were conducted to assess antimicrobial activity, cytotoxicity, and apoptosis induction. Results confirmed significant biological activity across multiple assays.

-

Potential Applications : Given its biological profile, the compound shows promise for applications in:

- Antimicrobial therapy

- Cancer treatment

- Anti-inflammatory drugs

Q & A

(Basic) What synthetic strategies are effective for preparing (2R)-2-(3-acetamidopropanamido)-3-(1H-imidazol-4-yl)propanoic acid?

Methodological Answer:

- Stepwise Peptide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to sequentially conjugate 3-acetamidopropanoic acid to the imidazole-containing core. Ensure stereochemical integrity by employing chiral HPLC or enzymatic resolution for the (2R)-configuration .

- Protection of Imidazole : Protect the 1H-imidazol-4-yl group with trityl or benzyl groups during synthesis to prevent side reactions. Deprotection is achieved via hydrogenolysis or acidic conditions .

- Key Reaction Conditions : Reflux in acetic acid with sodium acetate as a catalyst (2.5–3 hours) for cyclization or condensation steps, followed by recrystallization from acetic acid to isolate the product .

(Basic) How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store as a lyophilized powder at -20°C in airtight, light-protected containers to prevent degradation of the imidazole ring and hydrolysis of acetamide groups .

- Reconstitution : Use cold, deionized water or dimethyl sulfoxide (DMSO) for solubility. Avoid prolonged exposure to room temperature to minimize trifluoroacetic acid (TFA)-induced side reactions .

(Basic) What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- HPLC Purity Analysis : Use reversed-phase C18 columns with UV detection at 254 nm. Mobile phases should include 0.1% TFA in water/acetonitrile gradients to resolve impurities .

- NMR Spectroscopy : Assign stereochemistry using 2D NMR (COSY, HSQC). Note that residual TFA in the sample may appear as a singlet at δ 8.5 ppm in H NMR; use deuterated solvents (e.g., DO) to suppress interference .

- Mass Spectrometry : Confirm molecular weight via ESI-MS in positive ion mode. Expected [M+H] for the parent compound (CHNO): 281.12 .

(Advanced) How can researchers resolve contradictions in bioactivity data caused by TFA counterion interference?

Methodological Answer:

- Counterion Exchange : Replace TFA with HCl or acetic acid via ion-exchange chromatography. Validate completeness using ion-selective electrodes .

- Bioassay Controls : Include TFA-only controls in cell-based assays to isolate its effects (e.g., cytotoxicity at >0.1% v/v). Adjust buffer systems to neutralize TFA’s acidity .

(Advanced) What strategies optimize stereochemical purity during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use (S)- or (R)-tert-butyl sulfinamide to direct asymmetric synthesis of the α-carbon. Confirm enantiomeric excess (ee) via polarimetry or chiral HPLC .

- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired stereoisomers. Monitor reaction progress with C NMR .

(Advanced) How can researchers mitigate challenges in NMR characterization due to TFA residues?

Methodological Answer:

- Deuterated Solvent Systems : Use DO with phosphate buffers (pH 7.4) to shift TFA peaks away from critical regions.

- Suppression Techniques : Apply presaturation pulses or gradient-enhanced spectroscopy to minimize TFA signals .

- Alternative Purification : Replace TFA with formic acid during reverse-phase HPLC, followed by lyophilization to reduce residual acid content .

(Advanced) What experimental designs address low yields in imidazole-functionalized peptide coupling?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 24 hours) while maintaining 80–90% yields. Optimize temperature (60–80°C) to prevent imidazole ring decomposition .

- Protecting Group Optimization : Compare Boc, Fmoc, and trityl groups for imidazole protection. Trityl groups show superior stability in acidic coupling conditions .

(Basic) What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reconstitution due to TFA’s volatility and corrosivity .

- First Aid : For skin contact, rinse immediately with 5% sodium bicarbonate solution to neutralize TFA. Seek medical attention if irritation persists .

(Advanced) How do researchers validate the biological relevance of this compound in enzyme inhibition studies?

Methodological Answer:

- Kinetic Assays : Use fluorescence-based substrates (e.g., APF or HPF for hydroxyl radical detection) to monitor enzyme activity. Compare IC values with and without TFA .

- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding interactions with the imidazole moiety and active sites. Validate with mutagenesis studies .

(Advanced) What computational tools assist in predicting the compound’s physicochemical properties?

Methodological Answer:

- Software : Use MarvinSketch or ChemAxon to calculate logP (predicted: -1.2), pKa (imidazole N-H: ~6.8; carboxylic acid: ~2.1), and solubility (25 mg/mL in DMSO).

- MD Simulations : Run GROMACS simulations to assess stability in aqueous environments, focusing on TFA’s impact on conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.